molecular formula C14H10BrFN2O4 B3003374 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 391228-81-2

4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B3003374
CAS RN: 391228-81-2
M. Wt: 369.146
InChI Key: VAMHKGBCXIMKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often studied for their potential as antimicrobial agents, as well as for their interesting intermolecular interactions and structural properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of similar compounds, such as the antipyrine-like derivatives reported in one study, good yields and spectroscopic characterization are common outcomes of the synthetic process . Another study synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, which were then evaluated for their antimicrobial activities .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with the potential for various substituents to influence the overall geometry and intermolecular interactions. X-ray diffraction techniques are often employed to determine the crystal structure, as seen with the antipyrine-like derivatives that crystallize in the monoclinic P21/c space group . Similarly, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating a triclinic system .

Chemical Reactions Analysis

Benzamide derivatives can participate in a range of chemical reactions, often influenced by the substituents present on the benzene ring. The presence of electron-withdrawing or electron-donating groups can affect the reactivity of the compound. For instance, the presence of a nitro group can enhance the electrophilic character of the benzene ring, potentially leading to further substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, are useful for understanding the behavior of functional groups within the molecule. For example, the vibrational wavenumbers of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide were analyzed to reveal insights into the NH-stretching wavenumber and CO-stretching mode, indicating charge transfer interactions . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the stability and properties of these compounds .

Scientific Research Applications

PET Radiotracer Studies

One application of compounds structurally related to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is in the development of PET radiotracers. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride, indicating potential in studying CB1 cannabinoid receptors in the brain using PET imaging (Katoch-Rouse & Horti, 2003).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies, such as Fourier transform infrared (FT-IR) and FT-Raman spectra, of related compounds have been conducted to understand their molecular structures and behaviors. For example, the study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide helped in understanding the red-shift of NH-stretching wavenumber and charge transfer interactions, which are crucial for understanding molecular interactions and stability (Ushakumari et al., 2008).

Synthesis of Pharmaceutical Compounds

The chemical properties of such benzamide derivatives are utilized in the synthesis of various pharmaceutical compounds. For instance, the synthesis of Gefitinib, a cancer medication, involves intermediates structurally similar to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide (Jin et al., 2005).

Studies in Neurology and Psychopharmacology

Compounds structurally related to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide have been used in neurological studies, such as analyzing serotonin receptors in the brain of Alzheimer's disease patients. This application helps in understanding the pathological changes in neurodegenerative diseases (Kepe et al., 2006).

Corrosion Inhibition Studies

The derivatives of benzamide, including those structurally similar to 4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide, have been studied for their corrosion inhibition properties. These compounds can effectively inhibit the corrosion of metals, which is significant for various industrial applications (Mishra et al., 2018).

Antimicrobial Studies

Benzamide derivatives also exhibit potent antimicrobial activity against various microorganisms. This aspect of research is crucial in the development of new antibiotics and antifungal agents (Liaras et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been used to synthesize tricyclic dihydroquinazolinones , which act as anti-obesity agents, and imidazole pyrimidine amides , which act as cyclin-dependent kinase inhibitors. These targets play crucial roles in metabolic regulation and cell cycle control, respectively.

Mode of Action

It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This involves a nucleophilic substitution reaction, where a nucleophile replaces a leaving group in a molecule.

Biochemical Pathways

Given its potential role in synthesizing anti-obesity agents and cyclin-dependent kinase inhibitors , it may influence metabolic pathways and cell cycle regulation pathways.

Result of Action

If it indeed contributes to the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors , it could potentially lead to weight loss and cell cycle arrest, respectively.

properties

IUPAC Name

4-bromo-2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O4/c1-22-13-5-3-9(18(20)21)7-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMHKGBCXIMKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.